4-(3-Bromothiophen-2-yl)butan-2-amine
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Overview
Description
4-(3-Bromothiophen-2-yl)butan-2-amine is an organic compound with the molecular formula C8H12BrNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the 3-position of the thiophene ring and an amine group attached to a butane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated thiophene with a boronic acid derivative under palladium catalysis . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 4-(3-Bromothiophen-2-yl)butan-2-amine may involve large-scale bromination and coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromothiophen-2-yl)butan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding thiophene derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives.
Substitution: Azides, nitriles, and other substituted thiophenes.
Scientific Research Applications
4-(3-Bromothiophen-2-yl)butan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 4-(3-Bromothiophen-2-yl)butan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromothiophen-2-yl)butan-2-amine: Similar structure but with the bromine atom at the 4-position.
3-Bromothiophene: Lacks the butan-2-amine moiety.
2-Aminothiophene: Contains an amine group directly attached to the thiophene ring.
Uniqueness
4-(3-Bromothiophen-2-yl)butan-2-amine is unique due to the specific positioning of the bromine atom and the butan-2-amine chain. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for targeted research and applications.
Properties
Molecular Formula |
C8H12BrNS |
---|---|
Molecular Weight |
234.16 g/mol |
IUPAC Name |
4-(3-bromothiophen-2-yl)butan-2-amine |
InChI |
InChI=1S/C8H12BrNS/c1-6(10)2-3-8-7(9)4-5-11-8/h4-6H,2-3,10H2,1H3 |
InChI Key |
PBCJKFWJAUNQSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=C(C=CS1)Br)N |
Origin of Product |
United States |
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